N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide
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Overview
Description
Adamantane derivatives are widely used in the design and synthesis of new drug delivery systems and in surface recognition studies . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Molecular Structure Analysis
Adamantane derivatives are characterized by their unique cage-like structure. The molecular structure of these compounds is often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .
Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Scientific Research Applications
Anti-Dengue Virus Activity
Adamantane derivatives have been synthesized for anti-Dengue virus activity. The study focused on the synthesis of dual-acting hybrids comprising structural features of known DENV inhibitors .
Drug Delivery Systems
Adamantane is widely applied in the design and synthesis of new drug delivery systems. This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
Antimicrobial Activity
Some adamantane derivatives have shown significant antimicrobial activity. They have been used to develop new drugs and medical treatments .
Hypoglycemic Activities
Certain adamantane derivatives have shown hypoglycemic activities, which could be useful in the treatment of diabetes .
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biophysical Techniques
Adamantane derivatives have been used in site-directed spin labeling followed by investigation using Electron Paramagnetic Resonance spectroscopy. This is a rapidly expanding powerful biophysical technique to study biomolecules in physiologically relevant environments .
Safety and Hazards
Future Directions
The field of adamantane chemistry is rapidly evolving, with new adamantane-based structures and self-assembled supramolecular systems being developed for both scientific and practical purposes . These advancements are expected to significantly broaden the knowledge about the compound structure extending the possibility of its orthogonal analysis .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHGTJSCNWOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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